

A Spectroscopic Comparison of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyltetrahydro-2H-pyran-4-carbaldehyde

Cat. No.: B1290258

[Get Quote](#)

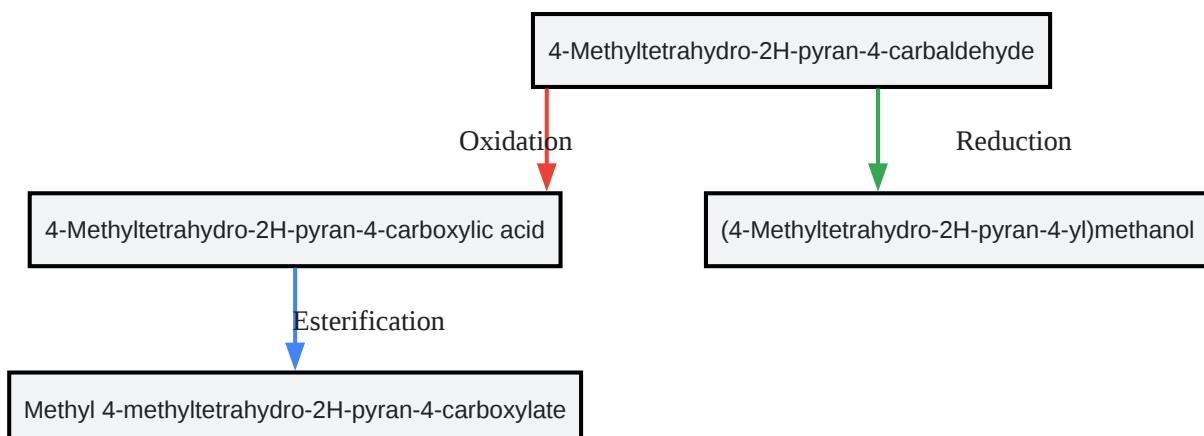
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-Methyltetrahydro-2H-pyran-4-carbaldehyde** with its primary derivatives: 4-Methyltetrahydro-2H-pyran-4-carboxylic acid, (4-Methyltetrahydro-2H-pyran-4-yl)methanol, and methyl 4-methyltetrahydro-2H-pyran-4-carboxylate. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds, which are valuable intermediates in synthetic organic chemistry and drug discovery.

The comparisons are based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Due to the limited availability of experimental spectra for the methylated target compounds, this guide utilizes a combination of experimental data for closely related analogs and predicted spectral data.

Chemical Structures and Relationships

The following diagram illustrates the synthetic relationship between **4-Methyltetrahydro-2H-pyran-4-carbaldehyde** and the derivatives discussed in this guide. The aldehyde serves as a central precursor that can be oxidized to the carboxylic acid, reduced to the alcohol, or converted to the ester through various synthetic routes.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways from **4-Methyltetrahydro-2H-pyran-4-carbaldehyde** to its derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Methyltetrahydro-2H-pyran-4-carbaldehyde** and its derivatives. Please note that where experimental data for the methylated compounds was unavailable, predicted values or data from non-methylated analogs are provided and indicated as such.

¹H NMR Spectral Data (Predicted, in CDCl₃, 400 MHz)

Compound	Chemical Shift (δ , ppm) and Multiplicity
4-Methyltetrahydro-2H-pyran-4-carbaldehyde	~9.6 (s, 1H, CHO), 3.6-3.8 (m, 4H, O-CH ₂), 1.6-1.8 (m, 4H, CH ₂), 1.1 (s, 3H, CH ₃)
4-Methyltetrahydro-2H-pyran-4-carboxylic acid	>10 (br s, 1H, COOH), 3.6-3.8 (m, 4H, O-CH ₂), 1.7-1.9 (m, 4H, CH ₂), 1.2 (s, 3H, CH ₃)
(4-Methyltetrahydro-2H-pyran-4-yl)methanol	3.6-3.8 (m, 4H, O-CH ₂), 3.5 (s, 2H, CH ₂ OH), 1.5-1.7 (m, 4H, CH ₂), 1.0 (s, 3H, CH ₃), ~1.5 (br s, 1H, OH)
Methyl 4-methyltetrahydro-2H-pyran-4-carboxylate	3.7 (s, 3H, OCH ₃), 3.6-3.8 (m, 4H, O-CH ₂), 1.6-1.8 (m, 4H, CH ₂), 1.1 (s, 3H, CH ₃)

¹³C NMR Spectral Data (Predicted, in CDCl₃, 100 MHz)

Compound	Chemical Shift (δ , ppm)
4-Methyltetrahydro-2H-pyran-4-carbaldehyde	~203 (CHO), ~64 (O-CH ₂), ~45 (C-CH ₃), ~34 (CH ₂), ~22 (CH ₃)
4-Methyltetrahydro-2H-pyran-4-carboxylic acid	~180 (COOH), ~64 (O-CH ₂), ~44 (C-CH ₃), ~33 (CH ₂), ~22 (CH ₃)
(4-Methyltetrahydro-2H-pyran-4-yl)methanol	~68 (CH ₂ OH), ~64 (O-CH ₂), ~40 (C-CH ₃), ~34 (CH ₂), ~22 (CH ₃)
Methyl 4-methyltetrahydro-2H-pyran-4-carboxylate	~176 (COO), ~64 (O-CH ₂), ~52 (OCH ₃), ~44 (C-CH ₃), ~33 (CH ₂), ~22 (CH ₃)

IR Spectral Data (Predicted, cm⁻¹)

Compound	Key Absorptions (cm ⁻¹)
4-Methyltetrahydro-2H-pyran-4-carbaldehyde	~2950 (C-H), ~2720 (Aldehyde C-H), ~1725 (C=O Aldehyde)
4-Methyltetrahydro-2H-pyran-4-carboxylic acid	~3000 (O-H, broad), ~2950 (C-H), ~1710 (C=O Carboxylic Acid)
(4-Methyltetrahydro-2H-pyran-4-yl)methanol	~3400 (O-H, broad), ~2950 (C-H)
Methyl 4-methyltetrahydro-2H-pyran-4-carboxylate	~2950 (C-H), ~1735 (C=O Ester)

Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragmentation Peaks
4-Methyltetrahydro-2H-pyran-4-carbaldehyde	128	99, 81, 57, 43
4-Methyltetrahydro-2H-pyran-4-carboxylic acid	144	127, 99, 81, 57, 45
(4-Methyltetrahydro-2H-pyran-4-yl)methanol	130	112, 99, 81, 57, 43
Methyl 4-methyltetrahydro-2H-pyran-4-carboxylate	158	127, 99, 81, 59, 43

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds such as **4-Methyltetrahydro-2H-pyran-4-carbaldehyde** and its derivatives.

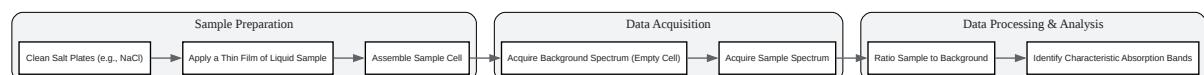
Nuclear Magnetic Resonance (NMR) Spectroscopy

[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopy analysis.

- Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a clean, dry vial. Vortex the solution to ensure homogeneity. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to optimize homogeneity.
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine proton ratios.

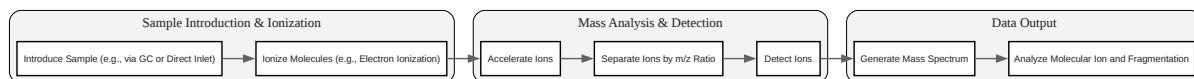
Fourier-Transform Infrared (FT-IR) Spectroscopy

[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR spectroscopy analysis.

- Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.
- Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final infrared spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.

Mass Spectrometry (MS)



[Click to download full resolution via product page](#)

Caption: Workflow for mass spectrometry analysis.

- Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation of components or through a direct insertion probe.
- Ionization: The sample molecules are ionized, commonly using electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and structural features of the compound.

- To cite this document: BenchChem. [A Spectroscopic Comparison of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde and Its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290258#spectroscopic-comparison-of-4-methyltetrahydro-2h-pyran-4-carbaldehyde-with-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com